molecular formula C17H12N6O B7969998 Unii-168SF9F04E CAS No. 1015481-75-0

Unii-168SF9F04E

Cat. No. B7969998
CAS RN: 1015481-75-0
M. Wt: 316.32 g/mol
InChI Key: YRPIMMMBNUUYLG-UHFFFAOYSA-N
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Description

“Unii-168SF9F04E” is also known as LAS-38096 . It is a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier linked to a substance’s molecular structure or descriptive information by the Substance Registration System .


Molecular Structure Analysis

The molecular formula of LAS-38096 is C17H12N6O . The molecular weight is 316.3168 . The stereochemistry is achiral . The SMILES notation for the molecular structure is N(C1=CC=CN=C1)C2=NC=C(C3=NC=NC=C3)C(=N2)C4=CC=CO4 .

properties

IUPAC Name

4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIMMMBNUUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471104
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-168SF9F04E

CAS RN

851371-22-7
Record name LAS-38096
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-168SF9F04E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-38096
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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